molecular formula C17H13ClN2O4 B5913579 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE

4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE

Cat. No.: B5913579
M. Wt: 344.7 g/mol
InChI Key: ALRYCYROWLKCPT-UHFFFAOYSA-N
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Description

4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of functional groups: The hydroxyl, oxo, and carboxylic acid groups can be introduced through various organic transformations such as oxidation and carboxylation.

    Amide formation: The final step involves the coupling of the quinoline derivative with 5-chloro-2-methoxy-phenylamine under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxo group can yield hydroxyquinoline derivatives.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, derivatives of quinoline are often explored for their potential as therapeutic agents. This compound might be studied for its efficacy in treating diseases such as malaria, cancer, and bacterial infections.

Industry

Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Mechanism of Action

The mechanism of action of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or cellular receptors, leading to various biological effects. The molecular targets might include topoisomerases, kinases, or other enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinoline-3-carboxylic acid: A simpler derivative with potential biological activity.

Uniqueness

The uniqueness of 4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (5-CHLORO-2-METHOXY-PHENYL)-AMIDE lies in its specific substitution pattern, which can impart unique biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-24-13-7-6-9(18)8-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRYCYROWLKCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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